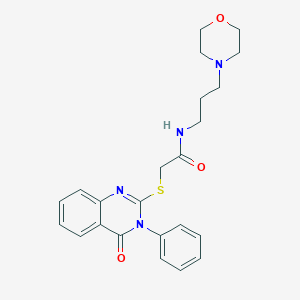![molecular formula C22H24N2O4S B492830 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide CAS No. 690245-18-2](/img/structure/B492830.png)
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor (BCR) signaling. BTK is a key mediator of B-cell proliferation, differentiation, and survival, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Mecanismo De Acción
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide selectively inhibits BTK by binding to its active site, which prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of BCR signaling. This results in the suppression of B-cell proliferation and survival, and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, its small size and low molecular weight make it an attractive candidate for drug development. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. Another area of interest is the investigation of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide in other types of cancer, such as solid tumors. Additionally, there is ongoing research on the optimization of the pharmacokinetic properties of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide, such as its solubility and bioavailability, to improve its efficacy in vivo.
Métodos De Síntesis
The synthesis of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-tert-butylphenylsulfonyl chloride with furan-2-ylmethanol to produce 4-[(4-tert-butylphenyl)sulfonylamino]-furan-2-ylmethanol. This intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent to yield the final product, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to the regression of tumors.
Propiedades
IUPAC Name |
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-22(2,3)17-8-12-20(13-9-17)29(26,27)24-18-10-6-16(7-11-18)21(25)23-15-19-5-4-14-28-19/h4-14,24H,15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCRCAIYYBKWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide](/img/structure/B492747.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492748.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B492749.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B492751.png)

![3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B492754.png)
![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B492756.png)
![1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B492757.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B492758.png)
![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492759.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone](/img/structure/B492763.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492764.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B492766.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492769.png)